Comparative Inhibitory Potency on Rat Liver Regeneration vs. S-Alkyl Analogs
S-Benzyl-DL-homocysteine produces a marked, statistically significant depression of liver regeneration in a rat partial hepatectomy model. This effect is not observed with close S-alkyl analogs at equimolar concentrations, demonstrating the unique requirement of the benzyl group for this specific biological activity [1].
| Evidence Dimension | Inhibition of Liver Regeneration |
|---|---|
| Target Compound Data | Marked depression of liver regeneration at 0.25% in diet (approx. 1.1-1.5 mM/kg feed) |
| Comparator Or Baseline | S-n-propylhomocysteine and S-i-propylhomocysteine at the same molar level (1.1-1.5 mM/kg feed) |
| Quantified Difference | Decrease with S-Benzyl-DL-homocysteine is statistically significant, while decreases with S-n-propyl and S-i-propyl analogs are not statistically significant. |
| Conditions | In vivo: Rat model of partial hepatectomy; 10.5-day dietary administration post-surgery. |
Why This Matters
This establishes a specific, quantifiable biological effect unique to the benzyl-substituted compound, directly relevant for researchers investigating methionine antagonism or liver regeneration pathways.
- [1] Gershbein, L. L. Effect of Homocysteine Derivatives and Methionine Antagonists on Rat Liver Regeneration. JNCI: Journal of the National Cancer Institute, 1965, 35(4), 591–594. View Source
